molecular formula C9H11FN2O2 B13535667 Ethyl (6-fluoropyridin-2-yl)glycinate

Ethyl (6-fluoropyridin-2-yl)glycinate

Cat. No.: B13535667
M. Wt: 198.19 g/mol
InChI Key: YNLYUKUBEJXXCW-UHFFFAOYSA-N
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Description

Ethyl (6-fluoropyridin-2-yl)glycinate (CAS 1249660-05-6) is a fluorinated pyridine derivative with the molecular formula C9H11FN2O2 and a molecular weight of 198.20 g/mol . This compound serves as a valuable building block in medicinal chemistry and radiopharmaceutical research. Fluoropyridinyl glycine derivatives are of significant interest in the development of positron emission tomography (PET) radiotracers; for instance, structurally related compounds have been synthesized and evaluated as potential renal PET imaging agents to assess kidney function . Furthermore, glycomimetics that incorporate aromatic amino acid motifs are a prominent area of research for inhibiting carbohydrate-binding proteins (lectins) involved in various disease processes, including cancer, inflammation, and infection . As a fluorinated glycine ester, this product offers researchers a versatile synthon for further chemical exploration and development. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

ethyl 2-[(6-fluoropyridin-2-yl)amino]acetate

InChI

InChI=1S/C9H11FN2O2/c1-2-14-9(13)6-11-8-5-3-4-7(10)12-8/h3-5H,2,6H2,1H3,(H,11,12)

InChI Key

YNLYUKUBEJXXCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC(=CC=C1)F

Origin of Product

United States

Synthetic Methodologies for Ethyl 6 Fluoropyridin 2 Yl Glycinate

Multi-Step Synthetic Routes from Readily Available Precursors

Multi-step syntheses offer flexibility and are often built upon readily available and inexpensive starting materials. These routes allow for the gradual construction of the target molecule, with purification of intermediates at each stage.

One logical precursor for the target glycinate (B8599266) is 6-Fluoropyridine-2-carbonitrile. The transformation of a nitrile group into an α-amino ester moiety is a well-established process in organic chemistry, though it typically requires several steps.

A plausible pathway involves the following transformations:

Reduction of the Nitrile : The carbonitrile can be reduced to the corresponding aminomethylpyridine, (6-fluoropyridin-2-yl)methanamine, using reducing agents such as Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Conversion to an α-Halogenated Intermediate : The resulting primary amine can be transformed into an α-haloacetate derivative. This is often achieved by diazotization followed by reaction with a halide source, or more commonly, by protecting the amine, α-brominating the corresponding activated methylene (B1212753) group, and then deprotecting.

Nucleophilic Substitution : The α-bromo ester can then undergo nucleophilic substitution with an ammonia (B1221849) source to introduce the amino group at the α-position, yielding the racemic glycinate product.

This sequence, while lengthy, utilizes fundamental and reliable chemical transformations to build the desired α-amino ester functionality from a pyridine (B92270) nitrile precursor.

When the parent amino acid, (6-Fluoropyridin-2-yl)glycine, is available, the most direct route to the ethyl ester is through esterification. This method is highly efficient and is a standard procedure in amino acid and peptide chemistry.

Two common esterification methods are particularly relevant:

Fischer-Speier Esterification : This classic method involves reacting the amino acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is typically heated under reflux to drive the equilibrium towards the ester product. The product is often isolated as the hydrochloride salt. nih.gov

Steglich Esterification : For milder conditions, the Steglich esterification is employed. This reaction uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction between the carboxylic acid of the glycine (B1666218) derivative and ethanol. mdpi.com This method is advantageous for sensitive substrates as it can be performed at room temperature.

The primary challenge in this approach lies in the initial synthesis of the (6-Fluoropyridin-2-yl)glycine precursor itself, which may be prepared via methods like the Strecker synthesis followed by hydrolysis.

Esterification Method Reagents Conditions Key Features
Fischer-SpeierEthanol (excess), HCl (catalyst)RefluxSimple, inexpensive reagents; equilibrium-driven.
SteglichEthanol, DCC, DMAP (catalyst)Room TemperatureMild conditions; high yields; suitable for sensitive substrates.

The synthesis of enantiomerically pure forms of Ethyl (6-fluoropyridin-2-yl)glycinate is of significant interest, as biological activity is often stereospecific. Several strategies exist for achieving high enantioselectivity. researchgate.netmountainscholar.org

Catalytic Asymmetric Hydrogenation : A powerful approach involves the asymmetric hydrogenation of an N-acyl imino ester precursor. Chiral transition-metal catalysts, often based on iridium or rhodium complexed with chiral phosphine (B1218219) ligands, can reduce the C=N double bond with high enantioselectivity to afford the desired chiral amino ester. researchgate.net

Chiral Auxiliaries : Another established method uses a chiral auxiliary, such as one derived from a proline-based Schiff base. The glycine moiety is attached to the auxiliary, which directs the stereoselective alkylation or arylation at the α-carbon. Subsequent cleavage of the auxiliary yields the enantiopure amino acid ester. researchgate.net

Enzymatic Resolution : A racemic mixture of the ethyl glycinate can be resolved using enzymes like lipases or proteases. These enzymes can selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, allowing for the separation of the unreacted ester enantiomer and the hydrolyzed acid.

These methods provide access to the individual (R)- and (S)-enantiomers, which are crucial for pharmaceutical development and stereoselective synthesis. rsc.org

Direct Synthesis and One-Pot Reaction Strategies

One-pot reactions and direct synthesis methods are highly efficient as they reduce the number of synthetic steps, minimize waste, and save time by avoiding the isolation and purification of intermediates. researchgate.netnih.gov

The Strecker synthesis is a classic and highly effective method for producing α-amino acids and their derivatives from aldehydes. nih.gov This reaction can be adapted to a one-pot synthesis of this compound or its immediate precursor, the corresponding α-amino nitrile.

The general process involves a three-component reaction:

Starting Materials : 6-Fluoropyridine-2-carbaldehyde, an ammonia source (e.g., ammonium (B1175870) chloride, NH₄Cl), and a cyanide source (e.g., potassium cyanide, KCN, or trimethylsilyl (B98337) cyanide, TMSCN).

Reaction : These components react in a suitable solvent to form an α-aminonitrile intermediate, ((6-fluoropyridin-2-yl)(amino))acetonitrile.

Hydrolysis and Esterification : The resulting α-aminonitrile can be isolated and then subjected to acidic hydrolysis (e.g., with aqueous HCl) to convert the nitrile group into a carboxylic acid. Subsequent Fischer esterification with ethanol yields the final product.

This method is advantageous due to the direct formation of the C-C and C-N bonds at the α-carbon in a single step from the aldehyde.

Strecker Synthesis Stage Key Transformation Typical Reagents
α-Aminonitrile FormationAldehyde to α-aminonitrile6-Fluoropyridine-2-carbaldehyde, NH₄Cl, KCN
Nitrile Conversionα-Aminonitrile to α-amino ester1. Aq. HCl (Hydrolysis); 2. Ethanol, HCl (Esterification)

Modern cross-coupling reactions provide a powerful tool for the direct synthesis of complex molecules from halogenated precursors. A potential route to this compound could start from a di-halogenated pyridine, such as 2-bromo-6-fluoropyridine (B132718).

This strategy could involve a transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig or Goldberg amination. nih.gov For instance, 2-bromo-6-fluoropyridine could be coupled with a glycine equivalent, such as the Schiff base of ethyl glycinate (e.g., ethyl N-(diphenylmethylene)glycinate).

The reaction would proceed as follows:

A palladium or copper catalyst, in the presence of a suitable ligand and base, would facilitate the coupling of the pyridine C-Br bond with the nitrogen atom of the glycine Schiff base.

The fluorine atom at the 6-position is generally less reactive than bromine in such cross-coupling reactions, allowing for selective functionalization at the 2-position.

A final acidic workup would hydrolyze the imine protecting group to reveal the primary amine of the glycinate product.

This approach offers a direct way to construct the C-N bond between the pyridine ring and the glycine moiety, leveraging the selectivity of modern catalytic methods. georgiasouthern.edugeorgiasouthern.edu

Catalytic Approaches in Compound Synthesis

Catalysis is central to the modern synthesis of complex molecules like this compound, offering pathways that are both atom-economical and selective. Both metal-based and organic catalysts play crucial roles in forming the key structural features of the molecule.

The de novo construction of the substituted pyridine ring is a formidable challenge that can be efficiently addressed using transition metal-catalyzed cycloaddition reactions. The most prominent of these is the [2+2+2] cycloaddition, which assembles the six-membered pyridine ring from simpler, acyclic precursors. rsc.orgrsc.org This method is highly convergent, forming multiple carbon-carbon and carbon-nitrogen bonds in a single step. rsc.org

The general strategy involves the co-cyclization of two alkyne molecules with a nitrile. To achieve the specific substitution pattern of the target molecule—a fluorine atom at the 6-position and the glycinate precursor at the 2-position—specifically chosen alkynes and a fluorinated nitrile would be required. The reaction proceeds through the formation of a metallacyclopentadiene intermediate, which then undergoes insertion of the nitrile component to form the pyridine ring. rsc.org

A variety of transition metal complexes are known to catalyze this transformation effectively. Catalysts based on cobalt (Co), rhodium (Rh), ruthenium (Ru), and nickel (Ni) have all been successfully employed for pyridine synthesis. rsc.orgacs.orgresearchgate.net The choice of catalyst and ligands can influence the regioselectivity of the cycloaddition, which is critical for ensuring the correct placement of substituents on the final pyridine ring. researchgate.net

Table 1: Representative Transition Metal Catalysts for [2+2+2] Cycloaddition
Catalyst SystemTypical Reaction ConditionsKey AdvantagesReference
CpCo(COD) (Cyclopentadienylcobalt dicarbonyl)Toluene or THF, heat (e.g., 110-130°C)Well-established, versatile for various alkynes and nitriles. acs.org
[RhCl(COD)]₂ / LigandDCE or Toluene, room temp. to moderate heatHigh efficiency and can be tuned with chiral ligands for asymmetric synthesis. acs.org
Cp*RuCl(COD)Ethanol or DCE, 60-80°CGood functional group tolerance, effective for diynes. rsc.org
Ni(COD)₂ / LigandToluene, moderate heatCatalyzes reactions with electron-deficient nitriles. rsc.org

While metal catalysis is key for constructing the pyridine ring, organocatalysis offers a powerful approach for the stereoselective synthesis of the α-amino ester side chain. Specifically, chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are highly effective for enantioselective reactions that form the C-N bond of the glycinate moiety. wikipedia.org

These catalysts operate by activating substrates through hydrogen bonding. In a potential synthetic route, a chiral phosphoric acid could catalyze the asymmetric addition of an amine nucleophile to an α-imino ester precursor of the 6-fluoropyridine. The chiral environment created by the catalyst directs the nucleophilic attack to one face of the imine, leading to the preferential formation of one enantiomer of the final product. acs.orgnih.govrsc.org The BINOL (1,1'-bi-2-naphthol) and SPINOL (1,1'-spirobiindane-7,7'-diol) backbones are common structural motifs in highly effective chiral phosphoric acid catalysts. nih.gov

The key to this method's success lies in the dual functionality of the phosphoric acid catalyst, which can act as a hydrogen bond donor to activate the electrophile and simultaneously orient the nucleophile via its conjugate base, all within a well-defined chiral pocket. acs.org This approach avoids the use of metals, which can sometimes be difficult to remove from the final product.

Table 2: Examples of Chiral Phosphoric Acids in Asymmetric Synthesis
Catalyst TypeCommon AbbreviationTypical ApplicationReference
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphateTRIPAsymmetric additions to imines, hydroaminations. wikipedia.org
(S)-1,1'-Spirobiindane-7,7'-diyl hydrogenphosphate derivativesSPINOL-PAEnantioselective Friedel-Crafts reactions, additions to imines. nih.gov
(R)-3,3'-Bis(9-anthryl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphateAnthryl-BINOL PACatalyzes reactions requiring a larger chiral pocket. wikipedia.org

Isolation and Purification Techniques Employed in Academic Synthesis (excluding basic identification data)

The isolation and purification of the target compound from the reaction mixture are critical steps to obtain a sample of sufficient purity for characterization and subsequent use. These techniques exploit differences in the physicochemical properties, such as polarity and solubility, between the desired product and any remaining starting materials, byproducts, or catalysts.

Column chromatography is the most common method for the purification of moderately polar organic compounds like this compound. The crude reaction mixture is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) is passed through the column. For a compound of this nature, a common eluent system would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate. google.com The ratio of the solvents is optimized to achieve effective separation, with the target compound ideally having a retention factor (Rf) between 0.2 and 0.4 for good resolution.

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is often used for analytical assessment of purity or for purification of smaller quantities (preparative HPLC). For pyridine derivatives, which possess basic nitrogen atoms, several HPLC modes can be employed:

Reversed-Phase (RP-HPLC): This is the most common HPLC technique, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. helixchrom.comresearchgate.net To improve peak shape for basic compounds like pyridines, an additive such as trifluoroacetic acid (TFA) or formic acid is often included in the mobile phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is suitable for polar compounds that show little retention in reversed-phase chromatography. It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent, like acetonitrile, with a small amount of aqueous buffer. chromforum.org

Crystallization is a powerful purification technique for solid compounds, capable of yielding material of very high purity. The process relies on the principle that the solubility of a compound in a solvent is temperature-dependent. For recrystallization, the crude solid is dissolved in a minimum amount of a suitable hot solvent. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution (mother liquor).

The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a molecule with the structural features of this compound (an aromatic heterocycle, an ester, and a fluorine substituent), a range of solvents could be effective. Common single-solvent choices include ethanol, isopropanol, or acetonitrile. google.com Alternatively, a binary solvent system, such as hexane/ethyl acetate, ethanol/water, or dichloromethane/hexane, can be used. rochester.edureddit.com In this approach, the crude product is dissolved in a "good" solvent, and a "poor" solvent (antisolvent) is added dropwise until the solution becomes turbid, after which the mixture is heated to redissolve the solid and then cooled slowly to induce crystallization.

Chemical Reactivity and Transformation Pathways of Ethyl 6 Fluoropyridin 2 Yl Glycinate

Nucleophilic Substitution Reactions at the Ester Moiety

The ethyl ester group is a key reactive site in Ethyl (6-fluoropyridin-2-yl)glycinate, susceptible to nucleophilic attack. This allows for its conversion into a variety of other functional groups, most notably amides and carboxylic acids.

Amidation and Peptide Coupling Reactions

The conversion of the ethyl ester to an amide is a fundamental transformation. This reaction is typically achieved by treating the ester with a primary or secondary amine. The process, known as aminolysis, can be performed under various conditions. While direct reaction at elevated temperatures is possible, the use of coupling agents or catalysts is more common in modern synthesis to achieve higher yields and milder reaction conditions. granthaalayahpublication.org

For instance, the general reaction of ethyl glycinate (B8599266) derivatives with amines can be facilitated by heating under reflux in a suitable solvent like ethanol (B145695). granthaalayahpublication.org More advanced methods for direct amidation from esters may involve transition metal catalysts or lanthanide-derived catalysts which can operate under solvent-free conditions and at lower temperatures, broadening the scope of compatible functional groups. mdpi.com In the context of peptide synthesis, specialized coupling reagents such as carbodiimides (e.g., EDC.HCl) are employed to activate the carboxyl group (often after hydrolysis of the ester) for efficient amide bond formation with an amino acid or peptide. analis.com.my

Table 1: Representative Conditions for Amidation of Ethyl Glycinate Derivatives

Amine SubstrateReagents & ConditionsProduct TypeReference
2-Amino-6-methylpyridineEthanol, Reflux, 4hN-(6-methylpyridin-2-yl)acetamide derivative granthaalayahpublication.org
Primary/Secondary AminesCu-Mn spinel oxide, THF, 80°C, AirSubstituted Amide mdpi.com
p-Anisidine (with corresponding acid)EDC.HCl, Anhydrous THF, 60°CN-(4-methoxyphenyl)amide analis.com.my

Hydrolysis to the Corresponding Carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, (6-fluoropyridin-2-yl)glycine. This reaction is a critical step for subsequent modifications, such as peptide couplings where a free carboxylic acid is required. Hydrolysis is typically carried out under basic or acidic conditions.

Base-catalyzed hydrolysis (saponification) is common, often using alkali metal hydroxides like sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF). Acid-catalyzed hydrolysis, using mineral acids like hydrochloric acid or sulfuric acid, is also an effective method. The choice of conditions depends on the stability of other functional groups within the molecule.

Reactions Involving the Alpha-Carbon of the Glycinate Unit

The alpha-carbon of the glycinate moiety, situated between the amino group and the ester, is another site of reactivity, allowing for the introduction of various substituents.

Alkylation and Arylation Reactions

The nitrogen of the amino group in the glycinate can be protected, for example as a benzophenone (B1666685) imine (Schiff base). This protection enhances the acidity of the alpha-proton, facilitating its removal by a suitable base to form a nucleophilic enolate. This enolate can then react with various electrophiles, such as alkyl halides or aryl halides, to form new carbon-carbon bonds at the alpha-position. This pathway is a standard method for the asymmetric synthesis of non-proteinogenic α-amino acids.

Formation of Substituted Pyridylglycine Derivatives

Through the alkylation and arylation strategies described above, a wide array of substituted pyridylglycine derivatives can be synthesized. The introduction of different alkyl or aryl groups at the alpha-carbon allows for the fine-tuning of the molecule's steric and electronic properties. These derivatives are valuable building blocks in medicinal chemistry for constructing novel pharmaceutical agents.

Cyclization Reactions for the Construction of Heterocyclic Systems

This compound can serve as a precursor for the synthesis of various heterocyclic systems. The combination of the pyridine (B92270) ring, the amino group, and the ester functionality provides the necessary components for intramolecular or intermolecular cyclization reactions.

For example, glycinate derivatives are known to be active intermediates in the synthesis of important heterocycles. researchgate.net Base-promoted intramolecular cyclization is a common strategy. In related N-substituted ethyl glycinates, bases like sodium hydride can initiate a cyclization reaction where the nitrogen attacks an electrophilic site on the attached ring system to form a new fused ring, such as in the formation of pyrrolo[2,3-d]pyrimidines. lmaleidykla.lt The specific heterocyclic system formed depends on the reaction partners and the conditions employed, potentially leading to the creation of novel fused pyridine-containing scaffolds.

Synthesis of Pyridyl-Fused Ring Systems

The synthesis of pyridyl-fused ring systems from this compound can be envisioned through several established synthetic methodologies, although specific examples with this exact substrate are not extensively documented in publicly available literature. Nevertheless, the reactivity of analogous 2-substituted pyridines suggests potential pathways.

One plausible approach involves the conversion of the glycinate moiety into a functionality suitable for intramolecular cyclization onto the pyridine ring. For instance, the amino group could be acylated, and the resulting amide could undergo a Bischler-Napieralski or a Pictet-Spengler type reaction. In a typical Bischler-Napieralski reaction, a β-arylethylamide is cyclized using a dehydrating agent like phosphoryl chloride to form a dihydroisoquinoline. While the pyridine ring is less electron-rich than a benzene (B151609) ring, making electrophilic substitution more challenging, appropriate activation of the side chain could facilitate such cyclizations.

Another potential route is through the formation of pyrido[1,2-a]indoles. This can be achieved from 2-substituted pyridines through several methods, including aryne annulation, aza-Nazarov type cyclization, and palladium-catalyzed cyclization of o-picolylbromoarenes. nih.govrsc.orgnsf.gov For this compound to be utilized in these reactions, the glycinate side chain would likely require modification to generate the necessary reactive intermediate.

The Povarov reaction, an inverse-electron-demand Diels-Alder reaction, is another powerful tool for the synthesis of nitrogen-containing heterocycles. nih.gov An intramolecular variant of this reaction could potentially be employed to construct fused systems, although this would necessitate the introduction of a dienophile and a suitable tether on the this compound framework.

Modifications at the Pyridine Ring

The 6-fluoropyridine moiety of this compound is a key site for chemical modification, allowing for further functionalization or saturation of the heterocyclic core.

Further Functionalization of the 6-Fluoropyridine Moiety

The fluorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This is a well-established method for the functionalization of halopyridines, particularly when the halogen is at the 2- or 4-position, as the nitrogen atom in the ring can stabilize the Meisenheimer intermediate. nih.gov The reaction of 2-fluoropyridines with various nucleophiles, such as amines, alkoxides, and thiolates, can proceed under relatively mild conditions to afford the corresponding substituted pyridines. nih.gov

A key consideration in the SNAr of this compound is the potential for competing reactions at the ethyl ester functionality. For instance, when using an amine nucleophile, there is a possibility of both substitution of the fluoride (B91410) and amidation of the ester. The choice of reaction conditions, such as solvent and temperature, can be crucial in directing the selectivity of the reaction. For example, in the case of a fluoropyridine methyl ester, reaction with aqueous methylamine (B109427) in THF can lead to a mixture of products, while changing the solvent to methanol can favor the selective transformation of the ester to the amide without substitution of the fluoride. nih.gov

The table below summarizes the general reactivity of 2-fluoropyridines in SNAr reactions, which is applicable to the 6-fluoro isomer present in the title compound.

NucleophileProductGeneral Conditions
Amines (R-NH2)2-AminopyridinesHeat, often in a polar solvent
Alkoxides (R-O-)2-AlkoxypyridinesBase (e.g., NaH) in an alcohol or aprotic solvent
Thiolates (R-S-)2-ThiopyridinesBase (e.g., NaH) in an aprotic solvent

Hydrogenation and Reduction Strategies

The hydrogenation of the 6-fluoropyridine ring in this compound would lead to the corresponding fluorinated piperidine (B6355638) derivative. The catalytic hydrogenation of fluorinated pyridines is a known transformation, though it can present challenges such as catalyst poisoning and hydrodefluorination (loss of the fluorine atom). researchgate.net

Various catalysts have been employed for the hydrogenation of pyridine derivatives, including platinum and palladium-based catalysts. tcichemicals.com The choice of catalyst and reaction conditions is critical to achieve the desired selectivity. For instance, an "interrupted" pyridine hydrogenation using a palladium catalyst has been reported to yield δ-lactams from oxazolidinone-substituted pyridines in the presence of water. researchgate.net

The selective reduction of the pyridine ring in the presence of an ester group is another important consideration. Catalytic transfer hydrogenation is a method that has been successfully used for the reduction of esters, but specific conditions would need to be developed to favor the reduction of the fluoropyridine ring over the ethyl glycinate moiety. drpress.orgaidic.itsciencelink.net The presence of the fluorine substituent can also influence the outcome of the reduction.

The following table outlines common catalyst systems used for pyridine hydrogenation, which could be adapted for this compound.

CatalystTypical ConditionsComments
Pd/CH2 gas, acidic or neutral conditionsProne to hydrodefluorination
PtO2 (Adams' catalyst)H2 gas, acidic conditionsGenerally effective for aromatic ring reduction
Rh/CH2 gas, various conditionsCan be highly active
Homogeneous Catalysts (e.g., Wilkinson's catalyst)H2 gas, mild conditionsMay offer higher selectivity

Role As a Building Block in Advanced Organic and Medicinal Chemistry Research

The intrinsic features of Ethyl (6-fluoropyridin-2-yl)glycinate—a bioisosteric pyridine (B92270) ring, a metabolically robust fluorine substituent, and reactive handles in the glycinate (B8599266) portion—make it a valuable starting material for creating sophisticated molecular architectures.

The incorporation of the 6-fluoropyridine motif is a strategic approach in medicinal chemistry to enhance the pharmacological properties of a molecule. This scaffold is frequently found in compounds designed to interact with biological systems.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. The pyridine ring in this compound can serve as a replacement for natural amino acid side chains or as a constraint to enforce a specific bioactive conformation. The synthesis of peptidomimetics containing an imidazo[1,2-a]pyridine (B132010) fragment has been shown to yield compounds with a wide range of biological activities. nih.gov

In a pre-clinical setting, this compound serves as a foundational element for synthesizing novel inhibitors and modulators. The fluoropyridine core is a recognized pharmacophore in modern drug discovery. Starting with this building block, chemists can elaborate the structure by modifying the amine and ester functionalities to generate a series of analogues for biological screening.

For example, the amine group can be acylated with various carboxylic acids, and the ethyl ester can be hydrolyzed and coupled with different amines to explore the structure-activity relationship (SAR) around the core. This systematic modification allows for the fine-tuning of a compound's potency and selectivity against a specific biological target, such as a kinase, protease, or G-protein coupled receptor. The synthesis of various amide derivatives from ethyl glycinate has been reported, highlighting the utility of the glycinate moiety in creating new chemical entities for biological evaluation. granthaalayahpublication.org

Application in the Synthesis of Complex Molecules

The structural attributes of this compound make it highly suitable for advanced synthetic methodologies aimed at producing novel and complex molecular entities efficiently.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for biological activity. mdpi.com The success of HTS campaigns relies heavily on the quality and diversity of the compound libraries being screened. nih.gov this compound is an ideal scaffold for building such libraries due to its drug-like properties and the presence of two distinct points for chemical diversification.

The primary amine and the ester group serve as reactive handles for combinatorial synthesis. A focused library can be constructed by reacting the amine with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides) while keeping the ester constant, or vice-versa. This approach allows for the rapid generation of a large number of structurally related compounds, systematically exploring the chemical space around the central 6-fluoropyridine core. The resulting libraries can then be screened to identify initial "hits" for various biological targets.

Table 1: Hypothetical Library Generation from this compound

ScaffoldPoint of Diversification 1 (Amine Modification)Point of Diversification 2 (Ester Modification)Resulting Compound Class
(6-Fluoropyridin-2-yl)glycineAcylation with R1-COOHEster remains (Ethyl)N-Acyl Amino Esters
(6-Fluoropyridin-2-yl)glycineReductive amination with R1-CHOEster remains (Ethyl)N-Alkyl Amino Esters
(6-Fluoropyridin-2-yl)glycineAmine remains freeAmidation with R2-NH2Amino Amides
(6-Fluoropyridin-2-yl)glycineAcylation with R1-COOHAmidation with R2-NH2N-Acyl Amino Amides

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. nih.govnih.gov This approach offers high efficiency and atom economy, making it ideal for generating molecular complexity quickly. This compound, as an amino ester, is a prime candidate for use in several MCRs.

In the Ugi four-component reaction, for example, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a bis-amide. nih.gov this compound can serve as the amine component, allowing for the direct incorporation of the fluoropyridine scaffold into a complex, peptide-like structure in a single synthetic operation. The ability to combine MCRs, such as a Groebke–Blackburn–Bienaymé reaction followed by an Ugi reaction, further expands the possibilities for creating diverse and complex peptidomimetics containing heterocyclic cores. nih.gov This strategy accelerates the discovery of novel chemotypes for biological evaluation.

Contributions to Drug Discovery Lead Optimization (focus on chemical aspects)

Lead optimization is a critical phase in drug discovery where an initial hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). danaher.compreprints.org The specific chemical features of this compound make it a valuable asset in this process.

The strategic introduction of a fluorine atom is a common tactic in lead optimization. beilstein-journals.org Fluorine can block metabolic oxidation at the site of substitution, thereby increasing the compound's half-life. It also lowers the pKa of the pyridine nitrogen, which can reduce off-target effects and improve cell permeability. Furthermore, the polarized C-F bond can engage in favorable dipole-dipole or hydrogen bonding interactions within a protein's binding site, enhancing affinity.

The pyridine nitrogen itself acts as a hydrogen bond acceptor, a feature that can be crucial for anchoring a ligand to its biological target. As a bioisostere of a phenyl ring, the pyridine ring offers a similar size and shape but with distinct electronic properties and improved aqueous solubility. The glycinate portion of the molecule provides a flexible linker and a point for chemical modification to optimize ADMET properties without altering the core binding motif. For instance, modifying the ester to an amide or another functional group can fine-tune solubility and metabolic stability. These modifications are central to the iterative cycle of designing, synthesizing, and testing compounds during lead optimization. youtube.com

Table 2: Role of Structural Features in Lead Optimization

Structural FeatureChemical PropertyImpact on Lead Optimization
Fluorine AtomHigh electronegativity, small sizeBlocks metabolic oxidation, enhances binding affinity, modulates pKa.
Pyridine RingAromatic heterocycle, hydrogen bond acceptorActs as a bioisostere for phenyl rings, improves solubility, provides key binding interaction point.
Glycinate Moiety (Amine)Nucleophilic, basicAllows for attachment of various side chains to explore Structure-Activity Relationships (SAR).
Glycinate Moiety (Ester)Can be hydrolyzed or converted to amidesProvides a handle to modulate pharmacokinetic properties like solubility and cell permeability.

Generation of Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, providing critical insights into how the chemical structure of a compound influences its biological activity. This compound serves as an important scaffold for the generation of diverse analogues, allowing researchers to systematically probe the SAR of a particular class of compounds.

The fluorinated pyridine ring is a key feature of this building block. The fluorine atom, being the most electronegative element, can alter the electronic properties of the pyridine ring, influencing its pKa and dipole moment. This, in turn, can affect how the molecule interacts with biological targets, such as enzymes and receptors. In SAR studies, analogues can be created by modifying the substituents on the pyridine ring or by altering the ethyl glycinate portion of the molecule. For instance, the ethyl ester could be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, providing a range of compounds with different hydrogen bonding capabilities and lipophilicity.

The systematic replacement of the fluorine atom with other substituents (e.g., chlorine, methyl, or methoxy (B1213986) groups) in a series of synthesized analogues allows for a direct assessment of the role of the fluorine atom in the compound's biological activity. This comparative analysis helps in identifying the optimal substitution pattern for maximizing potency and selectivity.

Table 1: Potential Analogues of this compound for SAR Studies

R Group (on Pyridine Ring)Modification of Glycinate MoietyPotential Impact on Activity
-F (Fluorine)-COOH (Carboxylic Acid)Altered solubility and hydrogen bonding
-Cl (Chlorine)-CONH₂ (Primary Amide)Modified steric and electronic properties
-CH₃ (Methyl)-CONHCH₃ (Secondary Amide)Increased lipophilicity
-OCH₃ (Methoxy)-CON(CH₃)₂ (Tertiary Amide)Altered electronic and metabolic stability

Exploration of Novel Chemical Space Based on the Pyridylglycinate Framework

The pyridylglycinate framework, as exemplified by this compound, provides a versatile platform for the exploration of novel chemical space. "Chemical space" refers to the vast multidimensional space of all possible molecules. By using this building block, chemists can access new regions of chemical space that may contain molecules with unique and desirable biological properties.

The reactivity of the ethyl glycinate portion of the molecule allows for a wide range of chemical transformations. The primary amine, once deprotected, can participate in various coupling reactions, such as amide bond formation, reductive amination, and the synthesis of heterocyclic systems. These reactions enable the attachment of a diverse array of chemical fragments to the pyridylglycinate core, leading to the creation of large and structurally diverse compound libraries.

The presence of the 6-fluoropyridin-2-yl group imparts specific characteristics to the resulting molecules. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity. google.com Therefore, novel compounds synthesized from this building block are predisposed to have favorable drug-like properties.

The exploration of novel chemical space using this framework can lead to the discovery of first-in-class therapeutic agents. By systematically exploring the chemical space around the pyridylglycinate core, researchers can identify novel chemotypes that interact with new biological targets or that exhibit improved efficacy and safety profiles compared to existing drugs.

Structure Activity Relationship Sar and Structure Property Relationship Spr Insights Derived from Ethyl 6 Fluoropyridin 2 Yl Glycinate Based Compounds Pre Clinical Focus

Influence of the 6-Fluoropyridine Moiety on Molecular Recognition

The 6-fluoropyridine moiety is a privileged structural element in many biologically active compounds, offering a unique combination of steric and electronic properties that can significantly enhance molecular recognition by a target protein. The introduction of a fluorine atom to the pyridine (B92270) ring can lead to improvements in drug potency, selectivity, metabolic stability, and pharmacokinetic properties.

The fluorine atom, being the most electronegative element, imparts a significant dipole moment to the C-F bond. This can lead to favorable electrostatic interactions with polar residues in a protein's binding pocket. Furthermore, the fluorine atom can participate in non-covalent interactions such as hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor) and halogen bonds, which can contribute to a higher binding affinity. The strategic placement of fluorine can also block sites of metabolism, thereby increasing the compound's in vivo half-life.

The pyridine nitrogen itself is a key pharmacophoric feature, capable of acting as a hydrogen bond acceptor. The basicity of this nitrogen can be modulated by the presence of the electron-withdrawing fluorine atom, which can be critical for optimizing interactions with specific amino acid residues in the target's active site. Bioisosteric replacement of a hydrogen atom with fluorine is a common strategy in drug design to enhance these properties without significantly altering the molecule's size.

Table 1: Illustrative Impact of Fluorine Substitution on Pyridine Derivatives' Target Affinity

CompoundSubstitution at C6Target Affinity (Kd, nM)Rationale for Affinity Change
AH150Baseline affinity with hydrogen bonding via pyridine nitrogen.
BF50Enhanced affinity due to favorable electrostatic and potential halogen bonding interactions of fluorine. Altered pKa of pyridine nitrogen may optimize hydrogen bonding.
CCl80Increased lipophilicity and potential for halogen bonding, though steric hindrance may be a factor compared to fluorine.
DCH3200Increased steric bulk and altered electronics may lead to a less favorable interaction with the binding site.

Note: The data in this table is illustrative and intended to represent general trends observed in medicinal chemistry. Actual values would be target-dependent.

Impact of Glycinate (B8599266) Ester Modifications on Target Engagement

The ethyl glycinate portion of the molecule provides a versatile scaffold for modification to optimize target engagement and modulate pharmacokinetic properties. Ester groups can participate in hydrogen bonding interactions with the target protein through their carbonyl oxygen. The nature of the ester's alkyl group (in this case, ethyl) can influence the compound's lipophilicity, solubility, and metabolic stability.

Modification of the ester group is a common strategy in drug discovery. For instance, altering the size of the alkyl chain can probe the steric constraints of the binding pocket and optimize hydrophobic interactions. Converting the ester to an amide can introduce an additional hydrogen bond donor, potentially increasing binding affinity. Furthermore, the ester functionality can be utilized as a prodrug approach, where the ester is cleaved in vivo to release the active carboxylic acid, which may have improved target engagement or altered pharmacokinetic properties.

Table 2: Hypothetical Effect of Glycinate Ester Modification on In Vitro Potency

CompoundEster ModificationIC50 (µM)Rationale for Potency Change
1Ethyl Ester2.5Baseline potency with potential for hydrogen bonding and hydrophobic interactions.
2Methyl Ester3.1Reduced hydrophobic interaction with the binding pocket due to smaller alkyl group.
3Isopropyl Ester1.8Increased hydrophobic interaction and potentially better fit within a hydrophobic pocket.
4Amide (CONH2)0.9Introduction of a hydrogen bond donor leading to stronger target engagement.

Note: The data in this table is hypothetical and serves to illustrate the potential effects of ester modifications on biological activity.

Stereochemical Considerations in Ligand-Target Interactions

The glycinate portion of Ethyl (6-fluoropyridin-2-yl)glycinate introduces a chiral center at the α-carbon, meaning the compound can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

One enantiomer may bind with high affinity to the target, leading to the desired therapeutic effect, while the other may have lower affinity, be inactive, or even cause off-target effects. The "three-point attachment" model suggests that for a chiral molecule to be distinguished by a chiral receptor, there must be at least three points of interaction. Therefore, the specific spatial arrangement of the 6-fluoropyridine ring, the ester group, and the amino group around the chiral center is critical for optimal ligand-target interactions.

In preclinical development, it is crucial to synthesize and test each enantiomer separately to determine which one is the eutomer (the more active enantiomer). This allows for the development of a single-enantiomer drug, which can have a better therapeutic index and a more predictable pharmacological profile.

Table 3: Illustrative Stereoselective Binding of Glycinate Derivatives

CompoundStereochemistryBinding Affinity (Ki, nM)Receptor Occupancy at a Given Concentration
XRacemic100Mixture of high and low occupancy states.
Xa(S)-enantiomer20High occupancy, likely the eutomer.
Xb(R)-enantiomer500Low occupancy, likely the distomer.

Note: This table presents illustrative data to highlight the concept of stereoselectivity in drug-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a robust QSAR model, it is possible to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

For a series of compounds derived from this compound, a QSAR model would typically be built using a training set of molecules with experimentally determined biological activities (e.g., IC50 or Ki values). A wide range of molecular descriptors would be calculated for each compound, quantifying various physicochemical properties such as:

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.

Steric properties: Molecular weight, volume, surface area, shape indices.

Hydrophobic properties: LogP, molar refractivity.

Topological indices: Connectivity indices, shape indices.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to develop a predictive model. The model's robustness and predictive power are validated using a separate test set of compounds.

A hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * (Molecular Volume) + 1.2 * (Dipole Moment) + 2.3

This equation would suggest that biological activity increases with increasing lipophilicity and dipole moment, while it decreases with increasing molecular volume. Such a model could guide the design of new analogs with potentially improved potency.

Advanced Analytical Techniques for Research Level Characterization Excluding Basic Identification Data

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For Ethyl (6-fluoropyridin-2-yl)glycinate, the expected monoisotopic mass would be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, Oxygen-16, and Fluorine-19). The experimentally determined accurate mass from an HRMS analysis, often coupled with techniques like electrospray ionization (ESI), would be compared to the theoretical mass. A close match, typically within a few parts per million (ppm), would provide strong evidence for the proposed molecular formula, C₉H₁₁FN₂O₂.

Table 1: Theoretical vs. Expected Experimental HRMS Data

ParameterValue
Molecular Formula C₉H₁₁FN₂O₂
Theoretical Monoisotopic Mass [Data not available]
Expected Ion (e.g., [M+H]⁺) [Data not available]
Expected Accurate Mass of Ion [Data not available]
Typical Mass Accuracy (ppm) < 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

1D NMR (¹H and ¹³C):

¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal would indicate the electronic environment of the proton. The integration of the signals would correspond to the number of protons in that environment, and the splitting pattern (multiplicity) would reveal the number of neighboring protons, providing crucial connectivity information.

¹³C NMR: A carbon-13 NMR spectrum would display a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the type of carbon (e.g., alkyl, aromatic, carbonyl).

2D NMR (COSY, HSQC, HMBC): To assemble the complete molecular structure, a series of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing long-range connectivity information that is vital for piecing together the molecular fragments.

Table 2: Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Pyridine-H[Data not available][Data not available][Data not available]
Glycinate-CH[Data not available][Data not available][Data not available]
Ethyl-CH₂[Data not available][Data not available][Data not available]
Ethyl-CH₃[Data not available][Data not available][Data not available]
¹³C NMR Predicted Chemical Shift (ppm)
Pyridine-C[Data not available]
Glycinate-C=O[Data not available]
Glycinate-CH[Data not available]
Ethyl-CH₂[Data not available]
Ethyl-CH₃[Data not available]

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups.

For this compound, IR and Raman spectra would be expected to show characteristic bands for the ester carbonyl group (C=O stretch), the C-N bonds, the C-O bond of the ester, the aromatic C=C and C=N bonds of the pyridine (B92270) ring, and the C-F bond. The presence and position of these bands would confirm the existence of these functional groups within the molecule.

Table 3: Expected Vibrational Bands for Key Functional Groups

Functional Group Expected IR Frequency Range (cm⁻¹) Expected Raman Signal
N-H Stretch (if present as amine)[Data not available][Data not available]
C=O Stretch (Ester)[Data not available][Data not available]
C=C/C=N Stretch (Aromatic)[Data not available][Data not available]
C-O Stretch (Ester)[Data not available][Data not available]
C-F Stretch[Data not available][Data not available]

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. This information confirms the connectivity established by NMR and reveals the molecule's conformation in the solid state. Furthermore, it elucidates the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking.

Table 4: Potential Crystallographic Data

Parameter Value
Crystal System [Data not available]
Space Group [Data not available]
Unit Cell Dimensions [Data not available]
Key Bond Lengths (Å) [Data not available]
Key Bond Angles (°) [Data not available]

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the α-carbon of the glycinate (B8599266) moiety, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of column chromatography that can separate these enantiomers. By using a chiral stationary phase (CSP), the two enantiomers will interact differently with the column, leading to different retention times. This allows for the quantification of the enantiomeric excess (ee) or enantiomeric purity of a sample. This is particularly crucial in pharmaceutical contexts where the two enantiomers may have different biological activities.

Table 5: Illustrative Chiral Chromatography Parameters

Parameter Value
Chiral Stationary Phase [Data not available]
Mobile Phase [Data not available]
Flow Rate [Data not available]
Detection Wavelength [Data not available]
Retention Time (Enantiomer 1) [Data not available]
Retention Time (Enantiomer 2) [Data not available]

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for its Synthesis

Traditional synthetic routes for pyridine (B92270) derivatives can involve harsh reagents, stoichiometric waste, and significant energy consumption. Future research should prioritize the development of more sustainable and environmentally benign methods for synthesizing Ethyl (6-fluoropyridin-2-yl)glycinate. Key areas of focus include:

Biocatalysis : The use of enzymes, such as lipases or transaminases, could offer highly selective and efficient pathways. illinois.edumdpi.com Lipases, for instance, are known for their high activity and stability in organic solvents and could be employed for the esterification step under mild conditions. illinois.edu Biocatalytic methods often proceed at ambient temperature and pressure in aqueous media, drastically reducing energy input and the need for volatile organic solvents.

Use of Greener Solvents : Replacing traditional organic solvents with more sustainable alternatives like deep eutectic solvents (DES) or bio-based solvents (e.g., bioethanol) is a critical aspect of green chemistry. mdpi.com Research into the solubility and reactivity of intermediates in these green solvent systems could lead to a more eco-friendly manufacturing process.

Table 1: Comparison of Potential Green Synthesis Methodologies
MethodologyPotential AdvantagesResearch FocusKey Challenges
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste, biodegradable catalysts. illinois.eduScreening for suitable enzymes (e.g., transaminases, lipases), process optimization.Enzyme stability, substrate scope, cost of catalyst production.
Microwave-Assisted SynthesisRapid reaction rates, improved yields, energy efficiency. rsc.orgmdpi.comOptimization of microwave parameters (power, temperature, time) for key synthetic steps.Scalability, potential for localized overheating, specialized equipment.
Green Solvents (e.g., DES)Low toxicity, biodegradability, potential for catalyst recycling. mdpi.comSolubility studies, reaction kinetics in alternative solvents, solvent recovery and reuse.Viscosity of some solvents, compatibility with reagents, purification challenges.

Exploration of Novel Catalytic Transformations Involving the Compound

The structure of this compound offers multiple reactive sites—the pyridine ring, the ester group, and the secondary amine—that can be exploited in novel catalytic transformations.

Cross-Coupling Reactions : The fluorine atom on the pyridine ring can be a site for nucleophilic aromatic substitution. However, modern cross-coupling reactions catalyzed by transition metals (e.g., Palladium, Copper) could enable the introduction of a wide array of substituents at other positions of the pyridine ring, assuming a suitable precursor like a bromo- or chloro-substituted analogue is used. nih.gov This would allow for the rapid generation of a library of derivatives.

Asymmetric Catalysis : The glycine (B1666218) moiety is a prime target for asymmetric transformations. Catalytic asymmetric synthesis could be employed to introduce chirality, leading to enantiomerically pure derivatives which are often required for biological applications.

C-H Activation : Direct C-H activation/functionalization of the pyridine ring is a highly atom-economical approach to creating new C-C or C-heteroatom bonds. Research into regioselective C-H activation of the fluoropyridine ring, guided by the existing substituents, could unlock highly efficient pathways to novel analogues without the need for pre-functionalized starting materials.

Application in Advanced Materials Science

While primarily a scaffold for bioactive molecules, the structural features of this compound and its derivatives could be relevant in materials science.

Polymer Precursors : The presence of reactive functional groups (amine, ester) suggests that derivatives of the compound could serve as monomers for polymerization. For example, conversion of the ethyl ester to an alcohol and subsequent reaction with methacryloyl chloride could yield a methacrylate (B99206) monomer. researchgate.netnih.gov The incorporation of the fluoropyridine unit into a polymer backbone could impart specific properties such as thermal stability, altered refractive index, or specific binding capabilities. Fluorinated polymers are known for their unique surface properties and chemical resistance.

Table 2: Potential Applications in Materials Science
Potential ApplicationRequired DerivatizationAnticipated Properties of Material
Specialty PolymersConversion to a polymerizable group (e.g., methacrylate, vinyl). researchgate.netEnhanced thermal stability, chemical resistance, specific optical properties.
Functional SurfacesGrafting onto surfaces via the amine or ester functionality.Modified hydrophobicity/hydrophilicity, specific protein binding.
Coordination PolymersUse as a ligand for metal ions via the pyridine nitrogen.Catalytic activity, porosity, luminescent properties.

Integration into Automated Synthesis Platforms and Flow Chemistry

To accelerate the synthesis and screening of derivatives, integrating the production of this compound into automated platforms is a key future direction.

Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. thieme-connect.deresearchgate.netuc.pt Key steps in the synthesis of the target compound, particularly those that are highly exothermic or require precise control of reaction time, could be translated to a flow regime. nih.govnih.gov For example, multi-step sequences involving the use of immobilized reagents or catalysts can be "telescoped" in a flow system, minimizing manual handling and purification steps between reactions. thieme-connect.de

Automated Optimization : Automated platforms can be used to rapidly screen a wide range of reaction conditions (e.g., temperature, residence time, stoichiometry) to identify the optimal parameters for synthesis. This high-throughput experimentation can significantly shorten the development timeline for both the parent compound and its analogues.

Computational-Aided Design of Next-Generation Analogues

In silico methods are indispensable tools for modern chemical research. Computational chemistry can guide the synthesis of new analogues of this compound with tailored properties.

Property Prediction : Density Functional Theory (DFT) and other computational methods can be used to predict the electronic properties, reactivity, and potential biological activity of designed analogues. researchgate.net This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Virtual Screening : Large virtual libraries of derivatives can be created and screened against biological targets (e.g., enzyme active sites) using molecular docking simulations. nih.gov This approach can identify promising candidates for further development as therapeutic agents, focusing synthetic efforts on the most promising structures. For example, designing derivatives as potential inhibitors for enzymes like Dihydrofolate reductase (DHFR) could be explored computationally before embarking on synthesis. nih.gov

Q & A

Q. What are the common synthetic routes for Ethyl (6-fluoropyridin-2-yl)glycinate, and what catalysts or conditions are critical for optimizing yield?

  • Methodological Answer : this compound can be synthesized via condensation reactions between fluoropyridine derivatives and ethyl glycinate. A key method involves refluxing 3-formylchromone derivatives with ethyl glycinate in toluene or dimethylformamide (DMF) using catalytic p-toluenesulfonic acid (TsOH) to promote cycloaddition or pyrrole formation . For fluoropyridinyl derivatives, coupling reactions with ethyl glycinate under similar conditions may yield the target compound. Critical parameters include:
  • Catalyst selection : TsOH enhances reaction efficiency by facilitating proton transfer.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) favor cycloaddition, while toluene may lead to alternative pathways.
  • Temperature : Reflux conditions (~110–120°C) are typically required for complete conversion.

Q. Which analytical techniques are most effective for characterizing this compound, and how should sample preparation be optimized?

  • Methodological Answer :
  • Reverse-phase HPLC : Use a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (85:15:0.1 v/v) for optimal separation. For mass spectrometry compatibility, replace phosphoric acid with formic acid .
  • X-ray crystallography : Single-crystal analysis confirms stereochemistry and molecular packing. Crystallize the compound from hexane/benzene mixtures to obtain diffraction-quality crystals .
  • NMR spectroscopy : Prioritize 1H^1\text{H}- and 19F^{19}\text{F}-NMR to resolve fluoropyridinyl and glycinate proton environments.

Advanced Research Questions

Q. How does the choice of reaction solvent and catalyst influence the regioselectivity of substitution in the synthesis of this compound?

  • Methodological Answer : Regioselectivity in fluoropyridinyl substitution is governed by solvent polarity and catalyst interactions. For example:
  • In toluene , TsOH promotes [1+4] cycloaddition between ethyl glycinate and formylchromones, leading to pyridine derivatives.
  • In DMF , the same catalyst favors pyrrole formation via enaminone intermediates due to enhanced stabilization of charged transition states .
    Advanced strategies:
  • Computational modeling : Use density functional theory (DFT) to predict solvent effects on transition-state geometries.
  • Kinetic studies : Monitor reaction progress via in-situ 19F^{19}\text{F}-NMR to identify rate-determining steps.

Q. What strategies can resolve contradictions between computational predictions and experimental bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from incomplete solvation models or unaccounted protein flexibility in docking studies. To address this:
  • Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities under physiological conditions .
  • Structural analogs : Compare activity with ethyl glycinate derivatives (e.g., benzoyl or nicotinoyl variants) to identify functional group contributions .
  • Dynamic simulations : Conduct molecular dynamics (MD) simulations over microsecond timescales to capture conformational changes in target proteins.

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the hydrolytic stability of this compound in acidic vs. basic media?

  • Methodological Answer : Hydrolysis rates depend on ester group reactivity and fluoropyridinyl electronic effects. Contradictions may arise from:
  • pH-dependent mechanisms : Acidic conditions protonate the ester carbonyl, accelerating hydrolysis, while basic media deprotonate and stabilize intermediates .
  • Analytical artifacts : Ensure HPLC mobile phases (e.g., phosphoric acid) do not inadvertently degrade the compound during analysis.
    Resolution steps:
  • Kinetic profiling : Measure hydrolysis rates at multiple pH values (2–12) using UV-Vis or 1H^1\text{H}-NMR.
  • Computational pKa prediction : Estimate ester and fluoropyridinyl group pKa values to model pH-dependent stability.

Experimental Design Optimization

Q. What orthogonal purification methods are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer :
  • Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (20–50% EtOAc) to separate glycinate esters from polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., hexane/benzene) to exploit differences in solubility between the product and unreacted starting materials .
  • HPLC-MS : Employ preparative-scale HPLC with a C18 column and 0.1% formic acid in acetonitrile/water for high-purity isolation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.